molecular formula C13H12ClNO2 B12875686 (2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol

(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol

Cat. No.: B12875686
M. Wt: 249.69 g/mol
InChI Key: UTYRBZUWOBBSTE-AATRIKPKSA-N
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Description

(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles It features a chlorostyryl group attached to the oxazole ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where substituted benzaldehydes react with acetone in an alkaline ethanolic solution . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.

Mechanism of Action

The mechanism by which (2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may interact with kinases involved in signaling pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will likely uncover new uses and enhance our understanding of its mechanism of action.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

[2-[(E)-2-(3-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)6-5-10-3-2-4-11(14)7-10/h2-7,16H,8H2,1H3/b6-5+

InChI Key

UTYRBZUWOBBSTE-AATRIKPKSA-N

Isomeric SMILES

CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)CO

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC(=CC=C2)Cl)CO

Origin of Product

United States

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